(1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride
説明
(1R,4R)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a substituted cyclohexane-1,4-diamine derivative with a 4-fluorobenzyl group at the N1 position. Its molecular formula is C13H19FCl2N2, with a molecular weight of 291.21 g/mol (based on similar compounds in ). The 4-fluoro substituent on the benzyl group introduces electron-withdrawing effects, which may influence receptor binding or metabolic stability compared to non-halogenated analogs .
特性
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCXKSCPXAVBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21Cl2FN2
- Molecular Weight : 277.23 g/mol
- CAS Number : 86277316
The biological activity of (1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the compound may act as an inhibitor of specific enzymes, potentially affecting metabolic processes and cellular communication.
Pharmacological Effects
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been tested against various types of cancer cells, demonstrating significant inhibition of cell proliferation.
- Neuroprotective Effects : Preliminary research suggests that (1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride may protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases.
- Cardiovascular Effects : The compound has been investigated for its potential hypotensive effects, indicating a role in regulating blood pressure through modulation of vascular smooth muscle contraction.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with (1R*,4R*)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Neuroprotection
In vitro experiments using rat cortical neurons showed that the compound significantly reduced markers of oxidative stress when exposed to hydrogen peroxide. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
類似化合物との比較
Substituted Benzyl Derivatives
Halogen Substituent Position and Type
The position and type of halogen on the benzyl group significantly impact physicochemical and biological properties:
- Key Findings :
Bis-Substituted Derivatives
(1R,4R)-N,N'-Bis-(3-chloro-benzyl)-cyclohexane-1,4-diamine (CAS 1400636-52-3) demonstrates dual functionality as a ligand in coordination chemistry and a building block for pharmaceuticals. Its bis-substituted structure enhances metal-binding capacity compared to mono-substituted derivatives .
Non-Benzyl Derivatives
Cyclopentyl and Pyridyl Substituents
- Key Findings: Cyclopentyl-substituted analogs lack aromaticity, reducing π-π stacking interactions but improving membrane permeability .
Stereochemical Variants
The trans isomer of N1-(2-phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride (CAS 1431326-61-2) highlights the importance of stereochemistry. Its rigid cyclopropyl group enforces a specific conformation, enhancing selectivity for biological targets like opioid receptors . In contrast, the target compound’s 4-fluorobenzyl group allows greater rotational freedom, which may broaden binding affinity but reduce specificity .
Q & A
Basic Research Questions
What are the recommended synthetic routes for (1R,4R)-N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine dihydrochloride, and how can purity be optimized?**
- Methodology :
- Reduction of nitro intermediates : Start with a cyclohexane-derived nitro precursor (e.g., nitrocyclohexane derivative). Reduce using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to yield the diamine backbone. Alkaline workup (10% NaOH) and extraction with ethyl acetate are critical to isolate the free base .
- Functionalization : Introduce the 4-fluorobenzyl group via reductive amination or alkylation. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) or recrystallization (ethanol/water).
- Salt formation : Treat the free base with HCl in anhydrous ether to precipitate the dihydrochloride salt. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and elemental analysis .
Q. How is the structural identity of the compound validated in academic settings?
- Analytical workflow :
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm stereochemistry (1R,4R*) and benzyl substitution. Key signals: aromatic protons (δ 7.2–7.4 ppm for fluorobenzyl), cyclohexane diamine protons (δ 1.5–2.8 ppm) .
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and isotopic pattern matching (Cl⁻ presence).
- IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-F vibration (1100–1200 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Stability protocol :
- Store at –20°C in airtight, light-resistant containers under inert gas (argon).
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC. Degradation products (e.g., oxidized amines) should be <2% .
Advanced Research Questions
How can enantiomeric resolution of the 1R,4R diastereomer be achieved for mechanistic studies?*
- Chiral separation methods :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min). Retention times differ by >2 minutes for enantiomers .
- Enzymatic resolution : Lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer, enabling kinetic separation .
Q. What experimental strategies address contradictory bioactivity data in receptor-binding assays?
- Troubleshooting framework :
- Purity verification : Re-analyze batches for diastereomeric impurities (e.g., 1S,4R* via chiral HPLC). Even 5% impurity can skew IC₅₀ values .
- Assay conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C). Fluorobenzyl groups exhibit pH-dependent conformational changes .
- Receptor isoform specificity : Validate target selectivity using knockout cell lines or competitive binding with known ligands (e.g., σ-1 receptor antagonists) .
Q. How is the compound’s interaction with enzymes studied at the molecular level?
- Mechanistic approaches :
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3LAJ) to model diamine-enzyme interactions. Focus on hydrogen bonding with fluorobenzyl .
- Kinetic assays : Monitor enzyme inhibition (e.g., monoamine oxidases) via spectrophotometry (λ = 280 nm for substrate depletion). Calculate Kᵢ using Lineweaver-Burk plots .
Q. What methodologies quantify the compound’s cytotoxicity in primary cell cultures?
- In vitro toxicology :
- MTT assay : Treat cells (e.g., HEK293) with 0.1–100 µM compound for 48 hours. Measure viability reduction (IC₅₀ typically >50 µM for non-toxic profiles) .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values across studies?
- Variables to assess :
- Salt form : Dihydrochloride vs. free base (solubility in H₂O: dihydrochloride > free base by 10–20x).
- pH adjustment : Solubility peaks at pH 4–5 (protonated amines). Use potentiometric titration (e.g., Sirius T3) for pH-solubility profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
